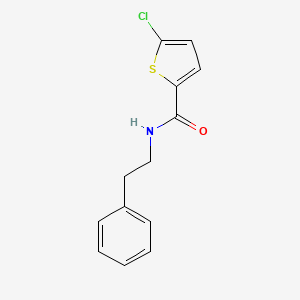![molecular formula C16H16F5N3O B14949204 5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14949204.png)
5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound characterized by its complex structure, which includes a pentafluorophenyl group, a pentylimino group, and a pyrazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps:
Formation of the Pyrazolone Core: This step usually involves the reaction of a hydrazine derivative with an appropriate diketone under acidic or basic conditions to form the pyrazolone ring.
Introduction of the Pentafluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative reacts with the pyrazolone intermediate.
Addition of the Pentylimino Group: This step involves the condensation of the pyrazolone derivative with a pentylamine under dehydrating conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazolone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazolone ring or methyl group.
Reduction: Amino derivatives resulting from the reduction of the imine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics. It may also find use as a catalyst or a ligand in various chemical processes.
作用機序
The mechanism of action of 5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking, while the imine and pyrazolone moieties may participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE: Lacks the methyl group, which may affect its reactivity and biological activity.
5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(ETHYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE: Contains an ethyl group instead of a pentyl group, potentially altering its physical and chemical properties.
Uniqueness
The unique combination of a pentafluorophenyl group, a pentylimino group, and a pyrazolone core in 5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE imparts distinct chemical and biological properties. The presence of multiple fluorine atoms can enhance metabolic stability and binding affinity, while the imine and pyrazolone functionalities provide versatile sites for further chemical modification.
This detailed overview should provide a comprehensive understanding of 5-METHYL-2-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-[(PENTYLIMINO)METHYL]-1,2-DIHYDRO-3H-PYRAZOL-3-ONE, its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C16H16F5N3O |
|---|---|
分子量 |
361.31 g/mol |
IUPAC名 |
5-methyl-2-(2,3,4,5,6-pentafluorophenyl)-4-(pentyliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H16F5N3O/c1-3-4-5-6-22-7-9-8(2)23-24(16(9)25)15-13(20)11(18)10(17)12(19)14(15)21/h7,23H,3-6H2,1-2H3 |
InChIキー |
KBJSIHWFQAGKCK-UHFFFAOYSA-N |
正規SMILES |
CCCCCN=CC1=C(NN(C1=O)C2=C(C(=C(C(=C2F)F)F)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B14949130.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14949133.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)
![N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949139.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)

![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B14949180.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![(5E)-1-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949191.png)
![6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14949199.png)
